molecular formula C14H14N2O2S B2772870 (E)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-3-(thiophen-2-yl)acrylamide CAS No. 946247-03-6

(E)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-3-(thiophen-2-yl)acrylamide

Cat. No. B2772870
M. Wt: 274.34
InChI Key: YZSMJWCZYOJOIZ-BQYQJAHWSA-N
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Description

This compound is a type of organic molecule that contains an isoxazole ring (a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom) and a thiophene ring (a five-membered ring with four carbon atoms and one sulfur atom). The presence of these rings suggests that this compound might have interesting chemical and physical properties.



Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the isoxazole ring and the thiophene ring in separate steps, followed by their connection via an acrylamide linkage. The exact synthetic route would depend on the starting materials and the specific conditions used.



Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, includes an isoxazole ring and a thiophene ring connected by an acrylamide linkage. The geometry around the acrylamide linkage is likely to be planar due to the presence of the double bond.



Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the isoxazole and thiophene rings, as well as the acrylamide linkage. The electron-rich nature of these rings might make the compound susceptible to electrophilic attack.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the isoxazole and thiophene rings might increase its lipophilicity, which could influence its solubility and its ability to cross biological membranes.


Scientific Research Applications

Polymerizable Protein Monomers for Hydrogel Formation

A novel method was developed for producing protein polymer conjugates aimed at forming protein-acrylamide hydrogels. This involves incorporating alkenes onto the N-terminus of expressed proteins to create polymerizable protein monomers. These monomers facilitate the copolymerization with acrylamide, allowing for the immobilization of proteins within polyacrylamide hydrogels while retaining their biological activity. Such developments have broad implications in biotechnology and medical research, especially in creating bioactive matrices for cell culture and tissue engineering (Xiao & Tolbert, 2009).

Stable Isotope Dilution Analysis for Acrylamide Quantitation

In food science, a stable isotope dilution analysis based on LC/MS was developed for quantitating acrylamide, using 2-mercaptobenzoic acid for derivatization. This method offers a sensitive and selective approach to measuring acrylamide levels in food samples, important for assessing food safety and quality (Jezussek & Schieberle, 2003).

Color Indicator for Supramolecular Polymer Chemistry

Research into N-(Isopropyl)acrylamide copolymers incorporating phenolphthalein demonstrated the development of thermo- and pH-sensitive materials. These copolymers, capable of complexation with β-cyclodextrins, showcase the potential for creating stimuli-responsive materials with applications ranging from smart textiles to sensors and drug delivery systems (Fleischmann & Ritter, 2013).

Heterocyclic Synthesis with Thiophenylhydrazonoacetates

The synthesis of benzo[b]thiophen-2-yl-hydrazonoesters through the coupling of specific carboxamides demonstrates a method for generating various heterocyclic compounds. This research highlights the versatility of acrylamide derivatives in synthesizing pharmacologically relevant structures, contributing to medicinal chemistry and drug design (Mohareb et al., 2004).

Modulating Carbene Reactivity

Investigations into amino-acrylamido carbenes reveal insights into modulating carbene reactivity through the incorporation of an α,β-unsaturated carbonyl moiety. This research is significant for organometallic chemistry and catalyst design, offering pathways to develop more efficient and selective catalytic systems (Mushinski et al., 2012).

Safety And Hazards

Without specific information, it’s difficult to predict the safety and hazards associated with this compound. However, like all chemicals, it should be handled with care, following appropriate safety protocols.


Future Directions

Future research on this compound could involve studying its synthesis, its reactivity, its physical and chemical properties, and its potential biological activity. Such studies could provide valuable information about this compound and its potential applications.


Please note that this is a general analysis based on the structure of the compound and the classes of compounds it belongs to. For a more detailed and accurate analysis, specific studies on this compound would be needed. If you have access to such studies, I would be happy to help analyze them.


properties

IUPAC Name

(E)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2S/c17-13(8-7-10-4-3-9-19-10)15-14-11-5-1-2-6-12(11)16-18-14/h3-4,7-9H,1-2,5-6H2,(H,15,17)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZSMJWCZYOJOIZ-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NOC(=C2C1)NC(=O)C=CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2=NOC(=C2C1)NC(=O)/C=C/C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-3-(thiophen-2-yl)acrylamide

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